

# Spectroscopic Profile of 6-Methylpicolinonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methylpicolinonitrile** (CAS No. 1620-75-3), a key intermediate in pharmaceutical and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these techniques, and presents a visual workflow for spectroscopic analysis.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **6-Methylpicolinonitrile**, facilitating easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.75	d	H-4
7.55	d	H-3
7.35	t	H-5
2.60	S	-СН3

Table 2: 13C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
160.0	C-6
147.5	C-2
137.0	C-4
127.5	C-5
125.0	C-3
118.0	-CN
24.5	-CH₃

### Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3050-2950	C-H stretch (aromatic and aliphatic)
2230	C≡N stretch (nitrile)
1590, 1470, 1430	C=C and C=N stretch (pyridine ring)
1375	C-H bend (methyl)

Table 4: Mass Spectrometry Data

m/z	Interpretation
118	[M] <sup>+</sup> (Molecular Ion)
117	[M-H]+
91	[M-HCN]+
78	[Pyridine]+ fragment

# **Experimental Protocols**



The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

Sample Preparation: A sample of **6-Methylpicolinonitrile** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

#### Data Acquisition:

- ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

Sample Preparation: As **6-Methylpicolinonitrile** is a solid at room temperature, the spectrum is commonly obtained using one of the following methods:

 Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.



 Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

## **Mass Spectrometry (MS)**

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M<sup>+</sup>) and various fragment ions.

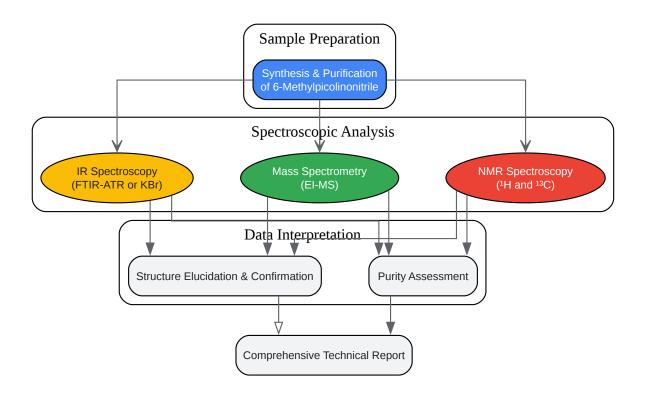
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Methylpicolinonitrile**.





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Caption: Workflow for the spectroscopic characterization of **6-Methylpicolinonitrile**.

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